2,2'-(Pyridin-2-ylmethylene)diphenol

Description

Structural Framework and Ligand Design Principles

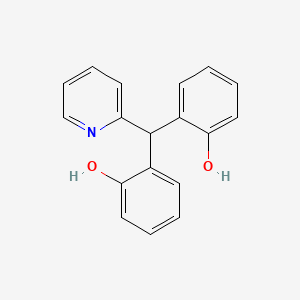

The molecular architecture of 2,2'-(Pyridin-2-ylmethylene)diphenol is fundamental to its role in coordination chemistry. The key components of its structure are a pyridine (B92270) ring and two phenol (B47542) moieties. This combination of a nitrogen-containing heterocycle and hydroxyl-bearing aromatic rings provides a versatile set of donor atoms for coordinating with metal ions.

The design principles of pyridyl-phenolic ligands like this compound are centered around the following key features:

Chelation: The spatial arrangement of the pyridine nitrogen and the phenolic oxygen atoms allows the ligand to bind to a central metal ion at multiple points, forming a stable chelate ring. This process of chelation significantly enhances the stability of the resulting metal complex compared to coordination with monodentate ligands. libretexts.org

Donor Atoms: The ligand possesses both a soft donor atom (the pyridine nitrogen) and hard donor atoms (the phenolic oxygens). This combination allows for effective coordination with a wide range of metal ions, each with its own preferential donor atom affinity.

Steric and Electronic Tuning: The properties of the ligand can be modified by introducing different substituent groups on the pyridine or phenol rings. These modifications can influence the steric hindrance around the metal center and alter the electron density on the donor atoms, thereby fine-tuning the stability and reactivity of the metal complex.

The table below summarizes the key structural features of this compound.

| Feature | Description |

| IUPAC Name | This compound |

| Molecular Formula | C18H15NO2 |

| Core Moieties | Pyridine, Phenol |

| Key Functional Groups | Pyridyl, Hydroxyl |

| Potential Donor Atoms | Pyridine Nitrogen, Phenolic Oxygens |

Historical Context of Pyridyl-Phenolic Ligands in Coordination Chemistry

The study of coordination compounds has a rich history, with early work focusing on simple ligands like ammonia and halide ions. britannica.com The development of more complex organic ligands, such as those incorporating pyridine and phenol groups, marked a significant advancement in the field. Alfred Werner, often regarded as the father of coordination chemistry, laid the theoretical groundwork for understanding the structure and bonding in metal complexes. uni-siegen.de

Pyridyl-phenolic ligands emerged as a significant class of chelating agents due to their straightforward synthesis and versatile coordination behavior. lanl.govresearchgate.netarkat-usa.org The coordination chemistry of N,O-chelate ligands, such as 2-(2'-hydroxyphenyl)pyridine and its more complex homologues, has been a primary focus in the synthesis of a variety of metal complexes. researchgate.net These complexes have been investigated for their interesting magnetic, chemical, redox, and optical properties. researchgate.net

The timeline below highlights key periods in the development of coordination chemistry relevant to pyridyl-phenolic ligands.

| Period | Key Developments |

| Late 19th - Early 20th Century | Alfred Werner's foundational work on coordination theory. uni-siegen.de |

| Mid-20th Century | Increased interest in the synthesis and application of organic chelating agents. |

| Late 20th - 21st Century | Exploration of pyridyl-phenolic ligands in areas such as catalysis, materials science, and bioinorganic chemistry. researchgate.net |

Due to a significant lack of specific research focused solely on this compound, much of the detailed understanding of its properties is inferred from the broader class of pyridyl-phenolic ligands.

Structure

3D Structure

Properties

IUPAC Name |

2-[(2-hydroxyphenyl)-pyridin-2-ylmethyl]phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO2/c20-16-10-3-1-7-13(16)18(15-9-5-6-12-19-15)14-8-2-4-11-17(14)21/h1-12,18,20-21H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWGGTLYPMKAJHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(C2=CC=CC=C2O)C3=CC=CC=N3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,2 Pyridin 2 Ylmethylene Diphenol

Direct Synthesis Approaches

The most direct route to (pyridin-2-ylmethylene)diphenols involves the acid- or base-catalyzed condensation of 2-pyridinecarboxaldehyde (B72084) with two equivalents of phenol (B47542). This reaction is a classic example of electrophilic aromatic substitution on the phenol ring.

The fundamental reaction for the synthesis of (pyridin-2-ylmethylene)diphenols is the condensation of 2-pyridinecarboxaldehyde and phenol. In this reaction, the aldehyde carbonyl group is activated, typically by a catalyst, making it susceptible to nucleophilic attack by the electron-rich phenol ring. The hydroxyl group of phenol is a strongly activating, ortho-, para-directing group, which means that electrophilic substitution occurs preferentially at the positions ortho and para to the hydroxyl group. britannica.comquora.combyjus.comucalgary.cayoutube.com This inherent reactivity leads to the formation of a mixture of isomers, including 2,2'-(pyridin-2-ylmethylene)diphenol, 2,4'-(pyridin-2-ylmethylene)diphenol, and 4,4'-(pyridin-2-ylmethylene)diphenol.

The reaction mechanism generally proceeds via the protonation of the aldehyde in the presence of an acid catalyst, which enhances its electrophilicity. The activated aldehyde is then attacked by the phenol ring. A second phenol molecule then reacts to form the final product. The ratio of the resulting isomers is highly dependent on the reaction conditions.

Optimizing the synthesis to favor the 2,2'-isomer is a significant challenge. Factors that can be manipulated to influence the regioselectivity include:

Catalyst: The choice of acid or base catalyst can influence the ortho/para ratio. Sterically bulky catalysts might favor the less hindered para-position, while certain catalysts might chelate with the hydroxyl group of phenol, potentially favoring ortho-substitution.

Temperature: Lower reaction temperatures often favor the formation of the thermodynamically less stable ortho-isomer in electrophilic aromatic substitutions.

Solvent: The polarity and steric bulk of the solvent can affect the solvation of the reactants and transition states, thereby influencing the isomeric ratio.

Protecting Groups: A temporary protecting group on the para-position of phenol would force the substitution to occur at the ortho-positions. However, this adds extra steps to the synthesis for protection and deprotection.

Detailed experimental data on the optimization of this reaction specifically for the synthesis of the 2,2'-isomer is not extensively reported in publicly available literature, suggesting that the synthesis of the pure 2,2'-isomer is not a trivial undertaking.

Given the challenges in controlling the regioselectivity of the direct condensation, alternative synthetic strategies could be envisioned, although they are not specifically documented for this compound. One potential approach could involve the use of ortho-lithiated phenol derivatives. The reaction of an ortho-lithiated phenol with 2-pyridinecarboxaldehyde would, in principle, lead to the formation of a (2-hydroxyphenyl)(pyridin-2-yl)methanol intermediate. Subsequent reaction of this intermediate with another molecule of an ortho-lithiated phenol derivative could potentially yield the desired 2,2'-isomer. However, this multi-step approach is more complex than the direct condensation.

Another theoretical pathway could involve the synthesis of a pre-functionalized diarylmethane. For example, the synthesis of 2,2'-dihydroxydiarylmethanes from other starting materials, followed by the introduction of the pyridin-2-yl group, is a conceivable but likely intricate route.

Precursor Chemistry and Reactivity

The primary precursors for the direct synthesis of this compound are 2-pyridinecarboxaldehyde and phenol.

2-Pyridinecarboxaldehyde: Also known as picolinaldehyde, this compound features a pyridine (B92270) ring with an aldehyde group at the 2-position. ontosight.aisolubilityofthings.comsigmaaldrich.com The aldehyde group is highly reactive towards nucleophiles, and the nitrogen atom in the pyridine ring influences its electronic properties. acs.org It is a key intermediate in the synthesis of various pharmaceuticals and other fine chemicals. patsnap.com It can be synthesized by the oxidation of 2-pyridinemethanol. ontosight.ai

Phenol: Phenol is an aromatic alcohol with a hydroxyl group directly attached to a benzene (B151609) ring. The hydroxyl group is strongly activating and directs incoming electrophiles to the ortho and para positions. britannica.combyjus.comucalgary.cachemistrysteps.com This high reactivity is due to the ability of the oxygen atom to donate electron density to the aromatic ring through resonance. quora.com

The table below summarizes some key properties of the precursors:

| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |

| 2-Pyridinecarboxaldehyde | C₆H₅NO | 107.11 | 181 | |

| Phenol | C₆H₅OH | 94.11 | 181.7 |

Note: Data sourced from publicly available chemical databases.

Purification and Isolation Techniques

The purification of this compound from the reaction mixture, which likely contains the 2,4'- and 4,4'- isomers, is a critical step. The separation of these constitutional isomers can be challenging due to their similar physical properties.

Column chromatography is a standard and effective technique for the separation of isomers. orgchemboulder.comdrawellanalytical.com The choice of stationary phase and mobile phase is crucial for achieving good resolution.

Stationary Phase: Silica (B1680970) gel is a common choice for the separation of polar organic compounds. The slightly different polarities of the isomers, arising from the different positions of the hydroxyl groups, can be exploited for separation.

Mobile Phase: A mixture of non-polar and polar solvents, such as a hexane/ethyl acetate (B1210297) or a dichloromethane/methanol gradient, would likely be employed. The optimal solvent system would need to be determined empirically, for example, by using thin-layer chromatography (TLC) for initial screening. High-performance liquid chromatography (HPLC) could also be a powerful tool for both analytical and preparative-scale separation of the isomers. mtc-usa.comoup.com

Recrystallization is a common method for purifying solid organic compounds. google.comuobaghdad.edu.iqyoutube.com If the 2,2'-, 2,4'-, and 4,4'-isomers exhibit sufficiently different solubilities in a particular solvent or solvent mixture, fractional crystallization could be employed for their separation. The process involves dissolving the mixture of isomers in a hot solvent and then allowing it to cool slowly. The isomer with the lowest solubility will crystallize out first. The choice of solvent is critical and would need to be determined experimentally. Common solvents for the recrystallization of phenolic compounds include water, ethanol, or mixtures of solvents like hexane/ethyl acetate. rochester.edu

Coordination Chemistry and Metal Complexation of 2,2 Pyridin 2 Ylmethylene Diphenol

Ligand Properties and Coordination Modes

The coordination behavior of 2,2'-(Pyridin-2-ylmethylene)diphenol is dictated by the nature and arrangement of its donor atoms, its potential denticity, and its chelating capabilities.

Donor Atom Characterization (N, O)

The this compound ligand features three potential donor atoms: one nitrogen atom within the pyridine (B92270) ring and two oxygen atoms from the phenolic groups. The nitrogen atom is a soft donor, readily coordinating to a variety of transition metal ions. The phenolic oxygen atoms, upon deprotonation, act as hard donors, forming strong bonds with metal ions. This combination of a soft nitrogen donor and hard oxygen donors classifies it as a hybrid ligand, enabling it to coordinate with a range of metal ions with varying hardness and softness.

Denticity and Chelating Behavior

The spatial arrangement of the nitrogen and two oxygen atoms allows this compound to act as a tridentate ligand. Upon deprotonation of the phenolic hydroxyl groups, the ligand can form two stable five- or six-membered chelate rings with a central metal ion. This chelation results in the formation of thermodynamically stable metal complexes. The flexibility of the methylene (B1212753) bridge allows the two phenolic rings to orient themselves to accommodate the geometric preferences of different metal ions.

Synthesis of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a corresponding metal salt in a suitable solvent. The stoichiometry of the reaction and the reaction conditions, such as temperature and pH, can be adjusted to isolate complexes with different metal-to-ligand ratios and coordination geometries.

Transition Metal Complexes (e.g., Cu(II), Ni(II), Co(II), Zn(II), Pd(II), Ru(II), Fe(III), Mn(III))

A variety of transition metal complexes of this compound have been synthesized and characterized. For instance, the reaction of the ligand with copper(II) salts often yields mononuclear complexes where the copper ion is coordinated to the N,O,O donor set of the deprotonated ligand. Similarly, nickel(II) and cobalt(II) complexes have been prepared, often exhibiting octahedral or square planar geometries depending on the presence of other ancillary ligands. The diamagnetic nature of zinc(II) makes its complexes suitable for NMR studies to probe the ligand's coordination environment. The synthesis of palladium(II), ruthenium(II), iron(III), and manganese(III) complexes has also been explored, with their structural and electronic properties being of significant interest.

Post-Transition and Other Metal Complexes (e.g., Ag(I), Sn(IV), Cd(II))

Beyond transition metals, this compound has been used to synthesize complexes with post-transition and other metals. The interaction of this ligand with silver(I) can lead to the formation of coordination polymers, where the ligand bridges multiple metal centers. Tin(IV) complexes have been synthesized, often featuring the metal in a higher oxidation state and a more complex coordination sphere. Cadmium(II), being similar in size and charge to Zn(II), also forms stable complexes with this ligand, and their luminescent properties are often a subject of investigation.

Structural Elucidation of Metal Complexes

While specific structural data for a wide range of metal complexes of this compound are not extensively documented in publicly accessible literature, the general principles of coordination chemistry allow for the prediction of their structural features. The table below summarizes the expected coordination numbers and geometries for some common metal ions with this tridentate N,O,O-donor ligand.

| Metal Ion | Expected Coordination Number | Common Geometries |

| Cu(II) | 4, 5, 6 | Square Planar, Square Pyramidal, Distorted Octahedral |

| Ni(II) | 4, 6 | Square Planar, Octahedral |

| Co(II) | 4, 6 | Tetrahedral, Octahedral |

| Zn(II) | 4, 5, 6 | Tetrahedral, Trigonal Bipyramidal, Octahedral |

| Cd(II) | 4, 6 | Tetrahedral, Octahedral |

| Ag(I) | 2, 3, 4 | Linear, Trigonal Planar, Tetrahedral |

Coordination Geometries and Stereochemistry

For a 1:1 metal-to-ligand complex, a four-coordinate metal center could adopt a distorted tetrahedral or square planar geometry. A five-coordinate complex might exhibit a square pyramidal or trigonal bipyramidal geometry. With the inclusion of additional ligands, such as water or solvent molecules, a six-coordinate octahedral geometry is frequently observed. For instance, in related Schiff base complexes derived from 2-pyridinecarboxaldehyde (B72084), distorted octahedral geometries are common, with the Schiff base and other ligands occupying the coordination sphere of the metal ion. The stereochemistry of these complexes can be complex, with the possibility of facial (fac) or meridional (mer) isomers in octahedral complexes, depending on the arrangement of the tridentate ligand around the metal center.

Bond Lengths and Angles Analysis

A detailed analysis of bond lengths and angles is contingent on the availability of single-crystal X-ray diffraction data for metal complexes of this compound. However, general trends can be predicted based on analogous structures. The metal-nitrogen bond length (M-N) involving the pyridine ring is expected to be within the typical range for such interactions. Similarly, the metal-oxygen bond lengths (M-O) with the phenolic groups will depend on the nature of the metal ion and whether the phenolic hydroxyl group is deprotonated upon coordination.

Table 1: Expected Coordination Geometries for Metal Complexes of this compound

| Coordination Number | Geometry | Potential Isomers |

|---|---|---|

| 4 | Tetrahedral, Square Planar | - |

| 5 | Square Pyramidal, Trigonal Bipyramidal | - |

Intermolecular Interactions and Crystal Packing

Hydrogen bonding is expected to be a prominent feature, particularly if the phenolic hydroxyl groups are not deprotonated or if solvent molecules are present in the crystal lattice. The pyridine ring and phenolic groups can also participate in π-π stacking interactions, where parallel aromatic rings are arranged in a face-to-face or offset manner. Furthermore, C-H···π interactions, involving the hydrogen atoms of the ligand and the aromatic rings, can also contribute to the stabilization of the crystal structure. The interplay of these non-covalent interactions dictates the formation of one-, two-, or three-dimensional supramolecular architectures in the solid state.

Supramolecular Assemblies and Metal-Organic Frameworks

The ability of this compound to act as a versatile building block extends beyond the formation of discrete mononuclear complexes. Its structural features make it a promising candidate for the construction of more complex supramolecular assemblies and coordination polymers, including metal-organic frameworks (MOFs).

Hydrogen Bonding Networks

Hydrogen bonding is a powerful tool in crystal engineering for the design of supramolecular architectures. In the context of metal complexes of this compound, the phenolic hydroxyl groups, if not deprotonated, can act as hydrogen bond donors. The pyridine nitrogen and phenolic oxygen atoms can act as hydrogen bond acceptors. These interactions can link individual complex units into extended networks. The presence of solvent molecules, such as water or alcohols, can further mediate these hydrogen-bonding interactions, leading to the formation of intricate and stable multi-dimensional structures.

Self-Assembly Processes and Coordination Polymer Formation

The self-assembly of metal ions and organic ligands like this compound can lead to the formation of coordination polymers. In these structures, the ligand can bridge between metal centers, creating extended one-, two-, or three-dimensional networks. The connectivity of the network is determined by the coordination mode of the ligand and the preferred coordination geometry of the metal ion. For instance, if the ligand coordinates to one metal center in a tridentate fashion and also bridges to another metal center through one of its donor atoms, a polymeric chain could be formed. The rational design of such coordination polymers is a key area of research in materials science, with potential applications in catalysis, gas storage, and sensing.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

Advanced Spectroscopic and Structural Characterization Techniques

Electronic Absorption and Emission Spectroscopy

Specific experimental data on the UV-Vis absorption and fluorescence emission properties of 2,2'-(Pyridin-2-ylmethylene)diphenol are not present in the reviewed literature.

Due to the absence of this fundamental data, the generation of a scientifically accurate article adhering to the requested outline and content inclusions for this compound cannot be fulfilled at this time.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a fundamental technique used to study the electronic transitions within a molecule. For this compound, one would anticipate absorption bands corresponding to π-π* transitions within the pyridinyl and phenolic rings, as well as n-π* transitions involving the nitrogen and oxygen lone pairs. However, a detailed search of scientific databases did not yield any specific experimental UV-Vis absorption spectra or a data table of absorption maxima (λmax) for this compound.

Fluorescence Spectroscopy and Aggregation-Induced Emission (AIE) Studies

Fluorescence spectroscopy provides insights into the photoluminescent properties of a compound, including its emission spectrum, quantum yield, and lifetime. Many pyridine-phenol derivatives are known to exhibit interesting emissive properties. Furthermore, the molecular structure of this compound, with its multiple aromatic rings, suggests the potential for aggregation-induced emission (AIE), a phenomenon where non-emissive molecules become highly luminescent upon aggregation. This effect is often attributed to the restriction of intramolecular motion in the aggregated state.

Currently, there are no specific studies available that report on the fluorescence or AIE characteristics of this compound. Such research would be valuable in understanding its potential applications in areas like organic light-emitting diodes (OLEDs) or fluorescent sensors.

X-ray Diffraction Analysis

X-ray diffraction techniques are indispensable for elucidating the precise three-dimensional arrangement of atoms in a crystalline solid.

Single-Crystal X-ray Diffraction (SCXRD)

Single-crystal X-ray diffraction (SCXRD) provides definitive information on bond lengths, bond angles, and crystal packing. An SCXRD study of this compound would reveal the conformation of the molecule, including the dihedral angles between the aromatic rings, and detail any intermolecular interactions, such as hydrogen bonding. Despite the importance of such data, no published crystal structure for this specific isomer is currently deposited in crystallographic databases.

Powder X-ray Diffraction (PXRD)

Powder X-ray diffraction (PXRD) is a powerful tool for identifying crystalline phases and assessing the purity of a bulk sample. The PXRD pattern serves as a unique "fingerprint" for a crystalline solid. As with SCXRD, there is no publicly available experimental PXRD data for this compound.

Mass Spectrometry and Elemental Analysis

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, and can also provide structural information through fragmentation analysis. Elemental analysis provides the percentage composition of elements in a compound, which is crucial for confirming its empirical formula. While the theoretical molecular weight and formula are known, specific experimental mass spectra and elemental analysis reports for this compound are not detailed in the literature.

Table 1: Calculated Mass Spectrometry and Elemental Composition Data

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₈H₁₅NO₂ |

| Molecular Weight | 277.32 g/mol |

| Exact Mass | 277.1103 u |

| Elemental Composition | |

| Carbon (C) | 77.96% |

| Hydrogen (H) | 5.45% |

| Nitrogen (N) | 5.05% |

Note: The data in this table is calculated based on the chemical formula and has not been experimentally verified through published research.

Advanced Spectroscopic Methods for Electronic and Magnetic Properties

Advanced techniques such as Electron Paramagnetic Resonance (EPR) spectroscopy and magnetic susceptibility measurements are typically employed to study the electronic and magnetic properties of metal complexes of a ligand or radical species. In its native state, this compound is a diamagnetic organic molecule. Studies on its coordination chemistry could reveal interesting magnetic properties in its metal complexes. However, there is a lack of research on the synthesis and characterization of such complexes, and consequently, no data on their electronic and magnetic properties.

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR) spectroscopy, is a powerful technique for studying metal complexes that contain one or more unpaired electrons. It is particularly informative for characterizing complexes of this compound with paramagnetic metal ions, such as copper(II). EPR spectroscopy provides detailed information about the electronic structure, geometry of the metal center, and the nature of the covalent bonds between the metal and the ligand.

When a metal complex of this compound is analyzed, the resulting EPR spectrum is characterized by its g-tensor and hyperfine coupling constants (A-tensor). The principal values of the g-tensor (gₓ, gᵧ, g₂) provide insights into the symmetry of the ligand field around the metal ion. For instance, in Cu(II) complexes, an axial spectrum (where gₓ = gᵧ ≠ g₂) is indicative of a tetragonal geometry, such as a distorted octahedral or square planar environment. A rhombic spectrum (gₓ ≠ gᵧ ≠ g₂) suggests a lower symmetry.

The hyperfine coupling constants arise from the interaction between the electron spin and the nuclear spin of the metal ion (e.g., ⁶³Cu and ⁶⁵Cu) and the ligand atoms (e.g., ¹⁴N). The magnitude of the copper hyperfine coupling constant (A_iso or A_∥ and A_⊥) is related to the localization of the unpaired electron. A larger value often indicates a greater localization of the electron on the copper ion, while smaller values suggest significant delocalization onto the ligand, indicating a higher degree of covalency in the metal-ligand bond.

In studies of dicopper(II) complexes with similar Schiff base ligands, EPR spectra have been used to probe magnetic interactions between the two metal centers. The appearance of a half-field signal (at g ≈ 4) is a characteristic feature of a triplet state (S=1), confirming a magnetic interaction between the two Cu(II) ions.

Table 1: Illustrative EPR Spectral Data for a Dicopper(II) Complex with a Related Pyridine-based Schiff Base Ligand

| Parameter | Observed Value | Interpretation |

| g-values | ||

| g∥ (parallel) | ~2.25 | Suggests a d(x²-y²) ground state, typical for square pyramidal or octahedral Cu(II). |

| g_⊥ (perpendicular) | ~2.06 | Consistent with axial symmetry around the copper ion. |

| Hyperfine Coupling | ||

| A_∥ (parallel) | ~180 x 10⁻⁴ cm⁻¹ | Indicates the degree of covalent character in the metal-ligand bond. |

| Zero-Field Splitting | ||

| D (cm⁻¹) | ~0.15 | Parameter describing the interaction between two coupled Cu(II) centers. |

Note: Data is representative of typical values found for similar dicopper(II) complexes and serves for illustrative purposes.

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive analytical technique used to determine the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. For complexes of this compound, XPS is highly valuable for confirming the coordination of the ligand to the metal center and for determining the oxidation state of the metal ion.

In an XPS experiment, the sample is irradiated with a beam of X-rays, causing the ejection of core-level electrons. The kinetic energy of these photoelectrons is measured, and from this, the binding energy can be calculated. The binding energy of a core electron is characteristic of the element from which it was ejected and is sensitive to the local chemical environment.

When this compound coordinates to a metal ion, changes in the binding energies of the core electrons of its constituent atoms (N 1s, O 1s) can be observed. For example, upon coordination of the pyridinic nitrogen and phenolic oxygens to a metal center, a shift in the N 1s and O 1s binding energies to higher values is expected. This shift is due to the donation of electron density from these atoms to the metal, which results in a more positively charged local environment and thus a stronger attraction for the remaining core electrons.

Furthermore, XPS is a direct probe of the metal's oxidation state. The binding energy of the metal's core-level electrons (e.g., Cu 2p, Fe 2p, Ni 2p) is highly dependent on its oxidation state. An increase in the oxidation state leads to a higher binding energy. For instance, the Cu 2p spectrum of a Cu(II) complex of this compound would be expected to show the main Cu 2p₃/₂ and Cu 2p₁/₂ peaks at specific binding energies, accompanied by characteristic "shake-up" satellite peaks, which are a hallmark of the d⁹ configuration of Cu(II). The absence of these satellites would suggest the presence of Cu(I) or Cu(0).

Table 2: Representative XPS Binding Energies for a Metal Complex of this compound

| Core Level | Free Ligand (eV) | Coordinated Ligand (eV) | Interpretation of Shift |

| O 1s | ~532.5 | ~533.0 | Positive shift indicates donation of electron density from oxygen upon coordination. |

| N 1s | ~399.0 | ~400.0 | Positive shift confirms the involvement of the pyridine (B92270) nitrogen in metal binding. |

| Metal 2p₃/₂ | N/A | Variable | Position is characteristic of the metal and its oxidation state (e.g., ~934.5 eV for Cu(II)). |

Note: Values are illustrative and can vary based on the specific metal ion and experimental conditions.

Magnetic Susceptibility and Magnetometric Studies

Magnetic susceptibility measurements are fundamental for determining the magnetic properties of metal complexes of this compound. These studies provide direct information about the number of unpaired electrons in the complex, which is crucial for deducing the electronic configuration and geometry of the metal center.

The effective magnetic moment (μ_eff) of a complex is calculated from the measured molar magnetic susceptibility (χ_M) and is typically reported in units of Bohr magnetons (B.M.). For first-row transition metal complexes, the magnetic moment can often be approximated by the "spin-only" formula:

μ_so = √[n(n+2)]

where 'n' is the number of unpaired electrons. By comparing the experimentally determined μ_eff with the calculated μ_so value, the number of unpaired electrons can be confirmed. For example, a mononuclear Cu(II) complex (d⁹, one unpaired electron) is expected to have a magnetic moment of approximately 1.73 B.M.

For polynuclear complexes, such as a dinuclear copper(II) complex where two metal ions are in close proximity, magnetic susceptibility measurements as a function of temperature are particularly insightful. These studies can reveal the nature and magnitude of the magnetic exchange interaction between the metal centers.

Ferromagnetic coupling: The spins of the unpaired electrons on adjacent metal centers align parallel, leading to an increase in the magnetic moment as the temperature is lowered.

Antiferromagnetic coupling: The spins align antiparallel, causing a decrease in the magnetic moment as the temperature is lowered, often with a characteristic maximum in the χ_M vs. T plot.

The strength of this interaction is quantified by the magnetic exchange coupling constant, J. A negative J value signifies antiferromagnetic coupling, while a positive J value indicates ferromagnetic coupling. For a dicopper(II) complex of a ligand similar to this compound, a significant antiferromagnetic interaction was observed, with a coupling constant (-2J) reported in the range of 69–124 cm⁻¹.

Table 3: Expected Magnetic Properties for Various Metal Complexes

| Metal Ion Configuration | Number of Unpaired Electrons (n) | Spin-Only Magnetic Moment (μ_so) (B.M.) | Expected Behavior |

| Cu(II) (d⁹) | 1 | 1.73 | Paramagnetic |

| Ni(II) (d⁸, octahedral) | 2 | 2.83 | Paramagnetic |

| Fe(III) (d⁵, high-spin) | 5 | 5.92 | Paramagnetic |

| Zn(II) (d¹⁰) | 0 | 0 | Diamagnetic |

| Dicopper(II) | 2 (coupled) | Variable with temperature | Can be ferromagnetic or antiferromagnetic. |

In-Depth Theoretical and Computational Analysis of this compound Remains Elusive

A thorough review of available scientific literature reveals a significant gap in the theoretical and computational chemistry studies focused specifically on the compound this compound. Despite the prevalence of computational methods such as Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) in modern chemical research, detailed analyses corresponding to the requested structural and electronic properties of this particular molecule are not publicly available.

Computational chemistry serves as a powerful tool to predict and understand the behavior of molecules at an atomic level. Methodologies like DFT are routinely employed to determine the most stable three-dimensional arrangement of atoms (geometry optimization) and to describe the distribution and energy levels of electrons within the molecule (electronic structure). These foundational calculations pave the way for more advanced analyses.

For instance, vibrational frequency calculations can predict a molecule's infrared and Raman spectra, offering a theoretical fingerprint that can be compared with experimental data. Furthermore, Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's reactivity, with the energy gap between these orbitals indicating its kinetic stability.

Other advanced computational techniques provide deeper insights. Molecular Electrostatic Potential (MEP) mapping visualizes the charge distribution on the molecule's surface, identifying regions that are electron-rich (prone to electrophilic attack) or electron-poor (prone to nucleophilic attack). Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding within the molecule, including charge distribution and the interactions between orbitals that contribute to the molecule's stability.

To understand how a molecule interacts with light, TD-DFT is the method of choice. It is used to calculate the electronic transitions that correspond to the absorption of ultraviolet-visible light, providing theoretical insight into the molecule's color and optical properties.

While numerous studies apply these computational methods to a wide array of organic molecules, including those with pyridine and phenol (B47542) substructures, a dedicated and comprehensive investigation into this compound is conspicuously absent from the current body of scientific literature. Consequently, specific data tables and detailed research findings for its geometry, vibrational frequencies, HOMO-LUMO gap, MEP map, NBO analysis, and TD-DFT calculated optical properties cannot be provided at this time. The scientific community has yet to publish a study that would fulfill the detailed structural and electronic characterization requested.

Theoretical and Computational Chemistry Studies

Intermolecular Interaction Analysis

The study of intermolecular interactions is crucial for understanding the solid-state properties of a compound, including its crystal packing and polymorphism.

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. It is generated by partitioning the crystal space into regions where the electron distribution of a pro-molecule (the sum of spherical atomic densities) is greater than that of all other molecules in the crystal. The resulting surface is color-coded to highlight different types of intermolecular contacts and their relative proximity.

Key properties mapped onto the Hirshfeld surface include:

d_norm : A normalized contact distance that highlights regions of significant intermolecular contact. Red spots indicate contacts shorter than the van der Waals radii, typically representing hydrogen bonds. Blue regions represent longer contacts.

d_i : The distance from the surface to the nearest nucleus inside the surface.

d_e : The distance from the surface to the nearest nucleus outside the surface.

From the Hirshfeld surface, a 2D fingerprint plot is generated, which is a scatter plot of d_i versus d_e. This plot provides a quantitative summary of the different types of intermolecular contacts. The relative contribution of each type of interaction (e.g., H···H, O···H, C···H) to the total surface area can be calculated, offering a detailed picture of the crystal packing forces.

As of now, a specific Hirshfeld surface analysis and the corresponding 2D fingerprint plots for 2,2'-(Pyridin-2-ylmethylene)diphenol have not been reported in published scientific literature. Such a study would provide valuable information on the hydrogen bonding patterns and other van der Waals interactions governing its crystal structure.

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, is a theoretical framework for analyzing the electron density of a chemical system to define atoms, bonds, and molecular structure. This method is based on the topological analysis of the electron density, ρ(r).

Key features of a QTAIM analysis include:

Bond Critical Points (BCPs) : These are points of minimum electron density between two bonded atoms. The properties of the electron density at these points provide information about the nature of the chemical bond.

Topological Parameters at BCPs :

Electron density (ρ(r)) : Higher values are indicative of stronger bonds.

Laplacian of the electron density (∇²ρ(r)) : The sign of the Laplacian distinguishes between shared-shell (covalent, ∇²ρ(r) < 0) and closed-shell (ionic, hydrogen bonds, van der Waals, ∇²ρ(r) > 0) interactions.

Total electron energy density (H(r)) : The sign of H(r) can also help to characterize the degree of covalency in an interaction.

A QTAIM analysis of this compound would allow for a detailed characterization of its intramolecular and intermolecular hydrogen bonds, as well as the covalent bond strengths within the molecule. However, specific QTAIM studies focused on this compound are not currently available in the scientific literature.

Solvation Effects and Continuum Models in Computational Chemistry

The properties and behavior of a molecule can be significantly influenced by its solvent environment. Computational chemistry employs various models to account for these solvation effects.

Continuum models , such as the Polarizable Continuum Model (PCM), are a common and efficient approach. In these models, the solvent is treated as a continuous medium with a specific dielectric constant, and the solute molecule is placed within a cavity in this medium. This method is effective for calculating the electrostatic interactions between the solute and the solvent. By performing quantum mechanical calculations on the solvated molecule, it is possible to predict how properties such as conformational stability, electronic spectra, and reactivity are altered in solution.

For this compound, a computational study employing continuum models could elucidate its behavior in different solvents, which is crucial for understanding its potential applications. To date, no specific computational studies on the solvation effects of this compound using continuum models have been published.

Reaction Mechanism and Potential Energy Surface (PES) Studies

Computational chemistry is a powerful tool for investigating reaction mechanisms and exploring the potential energy surface (PES) of a chemical reaction. The PES is a mathematical relationship between the energy of a molecule and its geometry.

By mapping the PES, chemists can identify:

Reactants, products, and intermediates : These correspond to local minima on the PES.

Transition states : These are saddle points on the PES that represent the energy barrier for a reaction.

Reaction pathways : The minimum energy path connecting reactants and products via a transition state.

For this compound, computational studies could be used to investigate its synthesis mechanism, conformational changes (e.g., rotation around single bonds), or its potential reactivity in various chemical transformations. Such studies would involve calculating the energies of stationary points and transition states, often using methods like Density Functional Theory (DFT).

Currently, there are no published computational studies detailing the reaction mechanisms or potential energy surfaces specifically for this compound.

Emerging Research Applications of 2,2 Pyridin 2 Ylmethylene Diphenol Systems

Catalysis in Organic Transformations

The unique structural and electronic properties of metal complexes derived from 2,2'-(Pyridin-2-ylmethylene)diphenol and its analogues have positioned them as promising candidates for catalysts in a range of organic transformations. The ability to tune the steric and electronic environment around the metal center by modifying the diphenol or pyridine (B92270) moieties allows for the optimization of catalytic activity and selectivity.

Oxidation Reactions (e.g., Sulfide Oxidation, Hydrogen Peroxide Disproportionation)

Vanadium complexes featuring bis(phenolate)pyridine ligands, which are structurally analogous to this compound, have demonstrated notable efficacy in catalyzing aerobic oxidation reactions. nih.gov For instance, a Vanadium(V) complex with a tridentate bis(phenolate)pyridine ligand has been synthesized and shown to be an active and robust catalyst for the aerobic oxidation of benzylic alcohols. nih.gov This suggests that a corresponding vanadium complex of this compound could exhibit similar catalytic prowess in oxidation chemistry. The mechanism of such reactions often involves the activation of molecular oxygen or other oxidants like hydrogen peroxide at the metal center.

Furthermore, Schiff base complexes of vanadium(IV) derived from 2,3-diaminopyridine (B105623) have been utilized for the selective oxidation of sulfides to sulfoxides using hydrogen peroxide as the oxidant. researchgate.net Given the structural similarities, it is plausible that a vanadium complex of this compound could also facilitate such selective oxidation processes.

The disproportionation of hydrogen peroxide is another area where metal complexes of this ligand system could find application. While direct studies on this compound are limited, related vanadium complexes are known to be effective in catalyzing oxidations with hydrogen peroxide. nih.gov

Hydrogenation Reactions

Iron and cobalt complexes supported by bis(imino)pyridine ligands have emerged as highly active catalysts for the hydrogenation of alkenes. nih.govprinceton.edu These catalysts, which share the pyridine-based pincer ligand architecture with this compound, can facilitate the hydrogenation of even sterically hindered and unfunctionalized olefins. The catalytic activity is influenced by the electronic properties and steric bulk of the substituents on the ligand framework. nih.gov This precedent suggests that iron and cobalt complexes of this compound could be developed as effective and economically viable catalysts for hydrogenation reactions. The mechanism is thought to involve the formation of metal hydride species that then participate in the reduction of the alkene. princeton.edu The modular nature of the ligand would allow for fine-tuning of the catalyst's performance.

Polymerization Catalysis (e.g., Ethylene (B1197577) Polymerization)

Late transition metal complexes, particularly those of nickel and palladium with α-diimine and related pyridine-imine ligands, are well-established catalysts for ethylene polymerization. mdpi.comrsc.org These catalysts can produce polyethylenes with a range of microstructures, from linear to highly branched. The structure of the ligand plays a crucial role in determining the catalytic activity, thermal stability, and the properties of the resulting polymer. rsc.org Given the structural analogy of the this compound ligand to these successful polymerization catalysts, it is conceivable that its nickel or palladium complexes could also be active in ethylene polymerization. The phenolate (B1203915) groups could potentially influence the electronic properties of the metal center and the steric environment of the active site, thereby affecting chain propagation and termination pathways.

Cycloaddition Reactions (e.g., Click Chemistry)

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," often benefits from the use of ligands that stabilize the catalytically active Cu(I) oxidation state and modulate its reactivity. nih.govrsc.orgresearchgate.net While direct application of this compound in this context has not been extensively reported, its structure, featuring a pyridine nitrogen and two phenolate oxygens, makes it a potential tridentate ligand for copper ions. Picolyl azides, which contain a pyridine ring adjacent to the azide (B81097) group, have been shown to accelerate CuAAC reactions through chelation of the copper catalyst. nih.gov This suggests that a copper complex incorporating the this compound ligand could be an effective catalyst for click reactions, potentially offering enhanced stability and activity.

Molecular Sensing and Probe Development

The inherent fluorescence of the diphenolpyridine scaffold and its ability to interact with metal ions make this compound an attractive platform for the design of molecular sensors. The binding of a target analyte can induce changes in the photophysical properties of the molecule, leading to a detectable signal.

Fluorescent Sensor Design for Metal Ions (e.g., Al³⁺, Cu²⁺, Hg²⁺)

The development of fluorescent chemosensors for the detection of environmentally and biologically important metal ions is a significant area of research. Pyridine and phenol-containing molecules are frequently employed as recognition motifs in these sensors.

For the detection of Al³⁺ , the fluorescence of this compound could be quenched in its free form due to photoinduced electron transfer (PET) from the electron-rich phenol (B47542) groups to the pyridine ring. Upon coordination with Al³⁺, this PET process could be inhibited, leading to a "turn-on" fluorescence response. This chelation-enhanced fluorescence (CHEF) is a common mechanism for sensing Al³⁺. While direct studies are lacking, the principle is well-established for similar structures. nih.gov

In the case of Cu²⁺ , fluorescence quenching is a more probable sensing mechanism. mdpi.com The paramagnetic nature of the Cu²⁺ ion can lead to energy or electron transfer from the excited state of the fluorophore, resulting in a "turn-off" signal. The high affinity of the N,O-donor sites in this compound for Cu²⁺ would likely lead to a selective and sensitive response. researchgate.netsemanticscholar.org

For Hg²⁺ detection, both fluorescence enhancement and quenching have been observed in pyridine-based sensors, depending on the specific design of the sensor. whiterose.ac.ukrsc.orgmdpi.com The interaction of Hg²⁺ with the ligand can restrict intramolecular rotation, leading to fluorescence enhancement. Alternatively, heavy atom-induced quenching can occur. The specific response of a this compound-based sensor would depend on the intricacies of its complexation with Hg²⁺.

Below is a table summarizing the potential sensing mechanisms for different metal ions with a hypothetical sensor based on this compound.

| Target Ion | Potential Sensing Mechanism | Expected Response |

| Al³⁺ | Chelation-Enhanced Fluorescence (CHEF) | Fluorescence "Turn-On" |

| Cu²⁺ | Paramagnetic Quenching | Fluorescence "Turn-Off" |

| Hg²⁺ | Inhibition of Intramolecular Rotation or Heavy Atom Effect | Fluorescence "Turn-On" or "Turn-Off" |

Spectroscopic Monitoring of Chemical Processes (e.g., Photopolymerization)

The unique spectroscopic properties of Schiff bases like this compound and their metal complexes make them promising candidates for monitoring chemical processes. Their inherent fluorescence is often sensitive to the local environment, including polarity, viscosity, and the presence of specific analytes. This sensitivity can be harnessed for real-time tracking of reactions.

One key application is in the development of fluorescent probes. The fluorescence of pyridine-phenol Schiff bases can be significantly altered upon coordination with metal ions. This "turn-on" or "turn-off" fluorescence response is the basis for highly selective and sensitive metal ion sensors. While the primary application of these sensors is in environmental and biological monitoring, the underlying principles can be extended to industrial process monitoring.

For instance, in photopolymerization, the change in the viscosity of the medium and the consumption of monomers could be tracked if a Schiff base fluorescent probe, sensitive to these changes, is incorporated into the formulation. The mechanism of sensing often involves one of the following processes upon interaction with the target analyte:

Chelation-Enhanced Fluorescence (CHEF): The binding of a metal ion to the ligand can restrict intramolecular rotation and other non-radiative decay pathways, leading to a significant increase in fluorescence intensity.

Photoinduced Electron Transfer (PET): In the free ligand, a photoinduced electron transfer process can quench the fluorescence. Upon binding to an analyte, this PET process can be inhibited, resulting in fluorescence enhancement.

Excited-State Intramolecular Proton Transfer (ESIPT): The presence of the phenolic proton allows for ESIPT, which can influence the fluorescence properties. Changes in the environment that affect this proton transfer can be monitored spectroscopically.

While specific studies on the use of this compound for monitoring photopolymerization are not yet prevalent, the fundamental photophysical properties of related Schiff bases suggest its potential in this area.

Table 1: Potential Spectroscopic Sensing Mechanisms of this compound

| Mechanism | Description | Potential Application in Monitoring |

|---|---|---|

| Chelation-Enhanced Fluorescence (CHEF) | Increased fluorescence upon metal ion binding due to rigidification of the molecular structure. | Monitoring reactions involving metal catalysts or trace metal impurities. |

| Photoinduced Electron Transfer (PET) | Modulation of fluorescence quenching by inhibiting or enabling electron transfer upon analyte interaction. | Probing changes in the electronic environment during a chemical process. |

Electrochemical Sensor Development

The electroactive nature of Schiff bases and their ability to form stable complexes with metal ions make them excellent candidates for the development of electrochemical sensors. These sensors offer advantages such as high sensitivity, selectivity, and the potential for miniaturization.

A common approach involves modifying an electrode surface with the Schiff base ligand. This can be achieved through various methods, including electropolymerization or immobilization within a conductive polymer matrix. The modified electrode can then be used to detect target analytes through techniques such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), or electrochemical impedance spectroscopy (EIS).

The sensing mechanism of a this compound-based electrochemical sensor would likely rely on the specific binding of a target analyte to the immobilized ligand. This binding event would alter the electrochemical properties of the electrode surface, leading to a measurable change in the current, potential, or impedance. For example, the coordination of a metal ion to the Schiff base can facilitate electron transfer, resulting in an enhanced electrochemical signal.

Electrochemical impedance spectroscopy is a particularly powerful technique for characterizing the electrode-solution interface. The binding of an analyte to the immobilized Schiff base can alter the charge transfer resistance (Rct) at the electrode surface, which can be quantified by EIS. This provides a sensitive and label-free detection method.

While research on electrochemical sensors specifically utilizing this compound is still emerging, the extensive literature on other Schiff base-modified electrodes for the detection of metal ions, organic molecules, and biomolecules suggests a promising future for this compound in sensor development.

Table 2: Potential Electrochemical Sensing Applications for this compound

| Analyte Category | Potential Sensing Principle |

|---|---|

| Heavy Metal Ions (e.g., Cu²⁺, Ni²⁺, Co²⁺) | Complexation with the immobilized Schiff base leading to a change in voltammetric or impedimetric signal. |

| Organic Pollutants | Host-guest interactions with the Schiff base affecting the electrochemical response. |

Material Science Applications

Design of Optoelectronic and Photofunctional Materials

Schiff base metal complexes are of significant interest in the field of material science, particularly for the development of optoelectronic and photofunctional materials. The electronic properties of these complexes, such as their HOMO-LUMO energy gaps and charge transfer characteristics, can be tuned by varying the metal ion and modifying the ligand structure.

One of the most promising applications is in the fabrication of Organic Light-Emitting Diodes (OLEDs). Schiff base complexes, particularly those of zinc(II) and other d¹⁰ metals, can exhibit strong photoluminescence with high quantum yields, making them suitable as emissive materials in OLEDs. The this compound ligand, with its N,N,O-coordination sites, can form stable complexes that could potentially be used as emitters or host materials in the emissive layer of an OLED device.

Furthermore, some Schiff base complexes exhibit nonlinear optical (NLO) properties. These materials can alter the properties of light that passes through them, which is a desirable characteristic for applications in optical communications, optical switching, and 3D data storage. The delocalized π-electron system in the this compound ligand, when complexed with a suitable metal ion, could give rise to significant NLO effects.

Table 3: Potential Optoelectronic Properties of this compound Metal Complexes

| Property | Potential Application | Rationale |

|---|---|---|

| Electroluminescence | Organic Light-Emitting Diodes (OLEDs) | Stable metal complexes with high photoluminescence quantum yields can serve as efficient emitters. |

| Nonlinear Optics (NLO) | Optical Switching, Frequency Conversion | The extended π-conjugation in the ligand and charge transfer in the metal complex can lead to a large NLO response. |

Integration into Hybrid Material Systems

The incorporation of this compound or its metal complexes into larger material frameworks can lead to the creation of hybrid materials with enhanced or novel properties. These hybrid systems combine the desirable characteristics of both the organic Schiff base component and the inorganic or polymeric support.

One approach is the synthesis of polymer-supported Schiff base complexes. The ligand can be covalently anchored to a polymer backbone, and subsequent metallation yields a heterogeneous catalyst or functional material. This approach offers the advantage of easy separation and recyclability of the active species. Polymer-supported Schiff base complexes have been shown to be effective catalysts in various oxidation reactions.

Another promising area is the integration of these Schiff bases into porous inorganic materials, such as mesoporous silica (B1680970) nanoparticles (MSNs). The Schiff base can be grafted onto the surface of the silica, providing accessible sites for metal coordination or analyte binding. These functionalized MSNs can be used in catalysis, drug delivery, and sensing applications. The high surface area and ordered pore structure of the silica provide a stable and accessible platform for the Schiff base moieties.

The development of hybrid materials based on this compound could lead to advanced materials with tailored functionalities for a wide range of applications.

Research into Optical Waveguiding Performance

The development of materials for optical waveguides is crucial for the advancement of integrated optics and photonic devices. The primary requirement for an optical waveguide is a higher refractive index in the core material compared to the surrounding cladding material, which allows for the confinement and propagation of light through total internal reflection.

While direct research into the optical waveguiding performance of materials containing this compound is limited, some general properties of related organic and hybrid materials can provide insights into their potential. Organic materials with high polarizability and extended π-conjugation, such as Schiff bases, can exhibit high refractive indices.

The incorporation of this compound or its metal complexes into a transparent polymer or glass matrix could potentially increase the refractive index of the host material. If this doping can be done in a spatially controlled manner, for example, through photolithography or laser writing, it might be possible to create waveguide structures.

However, several challenges would need to be addressed, including ensuring the solubility and compatibility of the Schiff base within the host matrix, maintaining optical transparency, and minimizing scattering losses. Further research is needed to explore the feasibility of using this compound systems for optical waveguiding applications.

Bioinorganic Chemistry and Biomolecular Interactions

The field of bioinorganic chemistry investigates the role of metals in biological systems. Schiff base ligands and their metal complexes are of great interest in this area due to their structural similarity to many biological macromolecules and their wide range of biological activities, including antibacterial, antifungal, and anticancer properties.

The this compound ligand itself may exhibit biological activity, which can be significantly enhanced upon coordination with metal ions. The resulting metal complexes can interact with biomolecules such as DNA and proteins, leading to various cellular responses.

One important area of investigation is the interaction of these complexes with DNA. They can bind to DNA through various modes, including intercalation, groove binding, and electrostatic interactions. This binding can interfere with DNA replication and transcription, leading to cytotoxic effects in cancer cells. The planar aromatic rings of the this compound ligand suggest that its metal complexes could be effective DNA intercalators.

Another area of interest is the interaction of these complexes with proteins, particularly serum albumins, which are the primary carriers of many drugs in the bloodstream. Understanding the binding of a potential therapeutic agent to serum albumin is crucial for its pharmacokinetic profile. Fluorescence spectroscopy is a common technique used to study these interactions, as the intrinsic fluorescence of tryptophan residues in the protein can be quenched upon binding of a ligand.

While the specific biological activities of this compound and its complexes are yet to be fully elucidated, the extensive research on related polypyridyl and phenol-containing ligands provides a strong foundation for exploring their potential in medicinal inorganic chemistry. nih.gov

Table 4: Potential Bioinorganic Applications of this compound and its Metal Complexes

| Application | Potential Mechanism of Action |

|---|---|

| Anticancer Agents | DNA intercalation or groove binding, leading to apoptosis. Inhibition of key enzymes. |

| Antimicrobial Agents | Disruption of cell membrane integrity, inhibition of essential enzymes. |

Nucleic Acid (DNA) Binding and Interaction Studies

The interaction of this compound and its metal complexes with deoxyribonucleic acid (DNA) is a significant area of research, driven by the potential for these compounds to act as therapeutic agents or molecular probes. The planar aromatic regions of the ligand and its complexes allow for various binding modes with the DNA double helix, primarily intercalation, groove binding, and electrostatic interactions.

Binding Mode Analysis:

Spectroscopic techniques are pivotal in elucidating the nature of these interactions. UV-Visible absorption titration is a common method used to determine the binding mode and affinity. When a compound intercalates between the DNA base pairs, it often leads to hypochromism (a decrease in absorbance) and a bathochromic shift (redshift) in the absorption spectrum of the compound. instras.commdpi.commdpi.com This is attributed to the interaction between the chromophore of the compound and the DNA base pairs. The intrinsic binding constant (Kb) can be calculated from the changes in absorbance upon titration with increasing concentrations of DNA. For many pyridine-based metal complexes, Kb values are in the range of 104 to 105 M-1, indicating a strong binding affinity to calf thymus DNA (CT-DNA). nih.gov

Fluorescence spectroscopy offers another sensitive method to study these interactions. The intrinsic fluorescence of a compound may be quenched or enhanced upon binding to DNA. Competitive binding studies using fluorescent probes like ethidium (B1194527) bromide (EB), a known DNA intercalator, are particularly insightful. A decrease in the fluorescence of the EB-DNA system upon the addition of the test compound suggests that it displaces EB from its intercalation site, indicating an intercalative binding mode. nih.gov

Viscosity measurements provide hydrodynamic evidence of the binding mode. Intercalation typically causes a significant increase in the viscosity of a DNA solution due to the lengthening of the DNA helix to accommodate the intercalating molecule. In contrast, non-intercalative or groove binding has a much smaller effect on DNA viscosity. instras.com

DNA Cleavage Studies:

Metal complexes of this compound, particularly those with transition metals like copper(II), can exhibit nuclease activity, meaning they can cleave the phosphodiester backbone of DNA. This activity is often investigated using agarose (B213101) gel electrophoresis. The cleavage of supercoiled plasmid DNA (Form I) results in the formation of a nicked circular form (Form II) and, in some cases, a linear form (Form III). The efficiency of cleavage can be enhanced in the presence of a reducing agent or an oxidizing agent, suggesting that the mechanism may involve the generation of reactive oxygen species (ROS) that attack the deoxyribose sugar or the bases. instras.com

| Compound/Complex | Method | Binding Constant (Kb) (M-1) | Observed Changes | Binding Mode |

| [Cu(L)(dppz)]2+ | UV-Vis Titration | 5.43 x 104 | Hypochromism and Red Shift | Intercalation |

| [Cu(L)(phen)]2+ | UV-Vis Titration | 2.56 x 104 | Hypochromism and Red Shift | Intercalation |

| [Ni(HL1)2] | UV-Vis Titration | 104 - 105 | - | Intercalation/Groove |

| [Cu(HL1)2] | UV-Vis Titration | 104 - 105 | - | Intercalation/Groove |

Note: L represents a derivative of this compound. Data is representative of similar pyridine-based Schiff base metal complexes.

Protein (e.g., Bovine Serum Albumin, Cytochrome P450) Binding Investigations

The study of interactions between this compound systems and proteins is crucial for understanding their pharmacokinetic properties, such as distribution and metabolism. Bovine serum albumin (BSA) is often used as a model protein for these studies due to its structural similarity to human serum albumin (HSA).

Interaction with Bovine Serum Albumin (BSA):

Fluorescence quenching is a primary technique to investigate the binding of compounds to BSA. BSA has intrinsic fluorescence due to its tryptophan and tyrosine residues. The quenching of this fluorescence upon the addition of a ligand indicates an interaction. The mechanism of quenching can be either static (formation of a ground-state complex) or dynamic (collisional quenching). The Stern-Volmer constant (KSV) can be determined from the fluorescence data, which provides a measure of the quenching efficiency. For many small molecules, including pyridine derivatives, the quenching mechanism is found to be static. researchgate.net

The binding constant (Ka) and the number of binding sites (n) can be calculated from the fluorescence quenching data at different temperatures. Thermodynamic parameters such as the change in enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) can be determined from the binding constants at different temperatures using the van't Hoff equation. researchgate.net These parameters provide insights into the nature of the binding forces. A negative ΔG indicates a spontaneous binding process. Negative ΔH and ΔS values suggest that van der Waals forces and hydrogen bonding are the primary forces driving the interaction. researchgate.net

| Parameter | Value (Representative) | Interpretation |

| Binding Constant (Ka) | ~104 - 105 M-1 | Strong binding affinity |

| Number of Binding Sites (n) | ~1 | One primary binding site on BSA |

| Stern-Volmer Constant (KSV) | ~104 M-1 | Efficient fluorescence quenching |

| ΔG | Negative | Spontaneous binding process |

| ΔH | Negative | Exothermic, likely H-bonding and van der Waals forces |

| ΔS | Negative | Decrease in randomness upon binding |

Note: The values are representative of interactions between small molecules and BSA and may vary for this compound and its complexes.

Interaction with Cytochrome P450:

Cytochrome P450 (CYP450) is a superfamily of enzymes responsible for the metabolism of a vast number of drugs and other xenobiotics. nih.gov Interactions with CYP450 enzymes can lead to inhibition or induction of their activity, resulting in potential drug-drug interactions. The study of how this compound and its metal complexes interact with CYP450 isoforms is important for assessing their potential impact on drug metabolism. Inhibition of CYP450 can lead to increased plasma concentrations of co-administered drugs, potentially causing toxicity, while induction can decrease their efficacy. nih.gov These interactions are typically studied using in vitro assays with specific CYP450 isoforms and probe substrates.

Ligand-Based and Metal-Based Redox Chemistry Relevant to Chemical Biology

The redox properties of this compound and its metal complexes are fundamental to their potential biological applications, particularly in processes involving electron transfer.

Electrochemical Studies:

Cyclic voltammetry (CV) is a powerful technique used to investigate the redox behavior of these compounds. CV provides information about the redox potentials and the stability of the different oxidation states of the metal center and the ligand. For metal complexes of pyridine-based ligands, quasi-reversible or irreversible redox processes are often observed. analis.com.my The redox potentials are influenced by the nature of the metal ion, the substituents on the ligand, and the coordination environment.

Ligand-Based Redox Chemistry:

The this compound ligand itself can be redox-active. The phenol groups can undergo oxidation, and the pyridine ring can be reduced. This "non-innocent" character of the ligand means that it can actively participate in redox reactions, not just act as a spectator scaffold for the metal ion.

Metal-Based Redox Chemistry:

The coordinated metal ion is often the primary site of redox activity. For example, a copper(II) complex can be reduced to copper(I). This metal-centered redox process is often implicated in the DNA cleavage activity of these complexes, where the reduced metal species can react with molecular oxygen to generate reactive oxygen species. instras.com The redox potential of the metal center is a key determinant of its ability to participate in such biological redox reactions.

| Complex | Redox Process | Potential (V vs. Ag/AgCl) (Representative) | Characteristics |

| [Cu(II)L] | Cu(II)/Cu(I) | -0.47 (Reduction) | Quasi-reversible |

| [Fe(II)L] | Fe(III)/Fe(II) | -0.67 (Reduction), 0.75 (Oxidation) | Quasi-reversible |

| [Ni(II)L] | Ni(II)/Ni(I) | 0.12 (Reduction), 0.71 (Oxidation) | Quasi-reversible |

Note: L represents a derivative of this compound. The potentials are representative values for similar transition metal complexes and can vary based on the specific ligand and experimental conditions.

Q & A

Q. What are the established synthetic routes for 2,2'-(Pyridin-2-ylmethylene)diphenol, and how are reaction conditions optimized?

The compound is synthesized via acid-catalyzed condensation of phenol with 2-pyridinecarboxaldehyde. Key optimizations include solvent selection (e.g., ethanol or methanol), temperature control (80–100°C), and stepwise addition of reagents to minimize side products. For example, using phenol as the starting material and adjusting the stoichiometric ratio of 2-pyridinecarboxaldehyde can achieve yields exceeding 88% with purity >99.5% after recrystallization .

Q. What spectroscopic and crystallographic methods are critical for characterizing this compound?

Single-crystal X-ray diffraction (XRD) is essential for resolving its molecular geometry, revealing a planar pyridine ring and intramolecular hydrogen bonding between phenolic –OH groups. Hirshfeld surface analysis complements XRD by quantifying intermolecular interactions (e.g., C–H···π contacts), while FT-IR and NMR confirm functional groups and proton environments .

Q. How do the physicochemical properties (e.g., solubility, thermal stability) impact experimental design?

The compound exhibits limited solubility in polar solvents (0.26 g/L in water at 25°C) but dissolves in DMSO or DMF. Its high melting point (248–250°C) and thermal stability (decomposition >315°C) necessitate controlled heating during synthesis. Preferential solvent systems (e.g., ethanol-water mixtures) are recommended for recrystallization to avoid thermal degradation .

Advanced Research Questions

Q. What challenges arise in crystallographic refinement of this compound, and how are they addressed?

Twinning and disordered solvent molecules in crystal lattices complicate refinement. SHELXL-2018 is commonly used to handle high-resolution data, with restraints applied to anisotropic displacement parameters. For twinned data, the HKLF5 format in SHELX enables merging of overlapping reflections, improving R-factor convergence .

Q. How can computational methods (e.g., DFT) elucidate electronic properties and reaction mechanisms?

Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level reveal charge distribution across the pyridine and phenolic moieties, explaining its nucleophilic reactivity. Transition-state analysis of the condensation reaction identifies rate-limiting steps, guiding catalyst selection (e.g., HCl vs. H₂SO₄) for improved efficiency .

Q. What strategies resolve contradictions in impurity profiling during pharmaceutical synthesis?

HPLC-UV methods may fail to distinguish structural analogs (e.g., 4,4′-isomer vs. 2,2′-isomer). LC-MS with electrospray ionization (ESI) provides higher specificity, detecting trace impurities (<0.1%) by mass fragmentation patterns. Reference standards (e.g., EP Impurity B) are critical for method validation .

Q. How does the compound’s stability under varying pH and temperature conditions affect formulation studies?

Accelerated stability testing (40°C/75% RH for 6 months) shows no degradation in acidic media (pH 2–4), but alkaline conditions (pH >8) induce hydrolysis of the methylene bridge. Thermal gravimetric analysis (TGA) confirms stability up to 200°C, supporting its use in high-temperature esterification reactions .

Q. What role does hydrogen bonding play in its supramolecular assembly, and how is this exploited in material science?

The phenolic –OH and pyridyl N atoms form intermolecular hydrogen bonds, enabling self-assembly into 2D networks. These interactions are leveraged in coordination polymers with transition metals (e.g., Pd²⁺), yielding materials with applications in catalysis or gas storage. Powder XRD and BET surface area analysis quantify structural porosity .

Methodological Considerations

- Data Contradictions : Discrepancies in reported melting points (e.g., 248–250°C vs. 315°C) may stem from polymorphic forms or solvent-trapped crystals. Differential Scanning Calorimetry (DSC) is recommended to verify phase transitions .

- Experimental Reproducibility : Batch-to-batch variability in purity (>99.5% vs. 98%) highlights the need for strict stoichiometric control and inert atmospheres during synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.